molecular formula C15H27BF4P- B3178521 Tricyclopentylphosphine tetrafluoroborate CAS No. 610756-04-2

Tricyclopentylphosphine tetrafluoroborate

Cat. No.: B3178521
CAS No.: 610756-04-2
M. Wt: 325.16 g/mol
InChI Key: KTDMVANQORSVPI-UHFFFAOYSA-N
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Description

Tricyclopentylphosphine tetrafluoroborate (CAS: 610756-04-2, molecular formula: C₁₅H₂₄BF₄P) is a phosphonium salt characterized by three cyclopentyl groups attached to a central phosphorus atom, paired with a tetrafluoroborate (BF₄⁻) counterion. This compound is notable for its role as a ligand in transition metal catalysis, particularly in nickel-catalyzed carboxylation reactions, where it facilitates the activation of benzylic halides to synthesize phenylacetic acids under mild conditions (DMF/DMA, room temperature) . It is stored at 2–8°C under argon to prevent degradation, reflecting its sensitivity to moisture and oxygen . With a purity of 98%, it is utilized in specialized synthetic protocols requiring precise steric and electronic control .

Properties

CAS No.

610756-04-2

Molecular Formula

C15H27BF4P-

Molecular Weight

325.16 g/mol

IUPAC Name

tricyclopentylphosphane;tetrafluoroborate

InChI

InChI=1S/C15H27P.BF4/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;2-1(3,4)5/h13-15H,1-12H2;/q;-1

InChI Key

KTDMVANQORSVPI-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1CCC(C1)[PH+](C2CCCC2)C3CCCC3

Canonical SMILES

[B-](F)(F)(F)F.C1CCC(C1)P(C2CCCC2)C3CCCC3

Pictograms

Corrosive

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclopentylphosphine tetrafluoroborate can be synthesized through the reaction of tricyclopentylphosphine with tetrafluoroboric acid. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under an inert atmosphere to prevent oxidation . The reaction mixture is stirred at room temperature until the formation of the desired product is complete .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tricyclopentylphosphine tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The compound is often used in combination with palladium or nickel catalysts in cross-coupling reactions. Typical conditions include the use of bases such as potassium carbonate or sodium hydroxide and solvents like toluene or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and functional differences between tricyclopentylphosphine tetrafluoroborate and analogous phosphonium salts:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound C₁₅H₂₄BF₄P 329.13 610756-04-2 Ligand in Ni-catalyzed carboxylation; moderate steric bulk; air/moisture-sensitive .
Tricyclohexylphosphonium tetrafluoroborate C₁₈H₃₄BF₄P 376.24 N/A High efficacy in microwave-assisted C–H arylation; superior yield without optimization .
Tri-tert-butylphosphonium tetrafluoroborate C₁₂H₂₈BF₄P 290.13 131274-22-1 Compact tert-butyl groups; used in sterically demanding organometallic reactions .
tert-Butyldicyclohexylphosphonium tetrafluoroborate C₁₆H₃₂BF₄P 334.20 1220349-00-7 Balanced steric bulk; applied in pharmaceuticals and materials science .

Key Observations :

  • Steric Effects : Cyclohexyl substituents (tricyclohexylphosphonium) impart greater steric hindrance than cyclopentyl or tert-butyl groups, enhancing selectivity in C–H activation .
  • Electronic Properties : The electron-donating nature of alkyl groups (e.g., tert-butyl) stabilizes metal centers in catalytic cycles, while cycloalkyl groups (cyclopentyl/cyclohexyl) offer tunable π-backbonding interactions .
  • Stability : Bulkier ligands (e.g., tricyclohexyl) improve thermal stability but may reduce solubility in polar solvents compared to smaller analogs .

Research Findings and Trends

Reactivity-Steric Relationships : Larger substituents (e.g., cyclohexyl) enhance catalytic selectivity but may slow reaction kinetics due to hindered substrate binding. For example, tricyclohexylphosphonium tetrafluoroborate outperforms smaller analogs in arylation but requires higher temperatures for solubility .

Anion Effects : The BF₄⁻ counterion improves solubility in aprotic solvents compared to halides (e.g., iodide), as seen in ionic liquid comparisons where BF₄⁻ salts exhibit lower viscosity .

Ligand Design : Hybrid ligands (e.g., tert-butyldicyclohexyl) are emerging to balance steric and electronic effects, enabling applications in enantioselective synthesis .

Biological Activity

Tricyclopentylphosphine tetrafluoroborate (TCPB) is a phosphonium salt that has garnered attention in various fields of organic synthesis and catalysis. Its biological activity, while less extensively documented than its chemical applications, has been explored in several studies, particularly in the context of its role as a ligand in catalytic systems and its potential therapeutic applications.

  • Molecular Formula : C18H34BF4P
  • Molar Mass : 368.24 g/mol
  • Appearance : White powder
  • Solubility : Soluble in water; slightly soluble in dichloromethane and methanol
  • Melting Point : 164°C

TCPB is characterized by its stability and non-pyrophoric nature, making it suitable for various synthetic applications without the risks associated with more reactive phosphines. Its bulky cyclopentyl groups contribute to its selectivity in catalytic reactions by controlling steric interactions between substrates and catalysts.

Biological Activity Overview

The biological activity of TCPB is primarily linked to its role as a ligand in metal-catalyzed reactions. Here are some key findings related to its biological implications:

Case Study 1: Antifungal Efficacy

A study investigated the antifungal activity of chitosan derivatives modified with quaternary phosphonium salts against several fungal strains. The results indicated that these derivatives had superior antifungal activity compared to chitosan alone, with inhibitory indices exceeding 75% at specific concentrations . This highlights the potential of TCPB-related compounds in developing new antifungal agents.

Case Study 2: Catalytic Efficiency

In a microwave-assisted synthesis involving TCPB as a ligand, researchers reported high yields of cyclized products from direct arylation reactions. The study demonstrated that varying catalyst loadings affected yields significantly, indicating that TCPB plays a crucial role in optimizing reaction conditions for synthesizing biologically relevant compounds .

Comparative Analysis Table

Compound NameBiological ActivityApplications
Tricyclohexylphosphine tetrafluoroborateEffective as a ligand; potential antifungal propertiesOrganic synthesis; catalysis
TriphenylphosphineWidely used; moderate cytotoxicityOrganic synthesis; drug development
Tricyclopentylphosphonium saltsEnhanced antifungal activity; membrane disruptionAntifungal therapies; cellular studies

Q & A

Basic Research Questions

Q. How can researchers synthesize Tricyclopentylphosphine tetrafluoroborate with high purity for catalytic applications?

  • Methodology : Protonate tricyclopentylphosphine (PCy3) with tetrafluoroboric acid (HBF4) in a non-aqueous solvent (e.g., dichloromethane) under inert conditions. Purify the product via recrystallization from a low-polarity solvent (e.g., diethyl ether) to remove excess acid or unreacted phosphine. Confirm purity using NMR spectroscopy (e.g., 31^{31}P NMR for phosphine characterization) and elemental analysis .

Q. What are the key considerations for handling and storing this compound in air-sensitive reactions?

  • Methodology : Despite its air-stable nature compared to free phosphines, store the compound in a desiccator under nitrogen or argon to minimize moisture absorption. Conduct reactions in anhydrous solvents (e.g., THF or toluene) and use Schlenk-line techniques for rigorous air-sensitive protocols. Monitor stability via periodic 31^{31}P NMR to detect oxidation byproducts .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodology : Use 31^{31}P NMR to confirm the absence of free phosphine (δ ≈ -5 to +20 ppm for phosphonium salts). Pair with 11^{11}B NMR to verify the tetrafluoroborate counterion (δ ≈ -1.0 ppm). Complement with FT-IR to identify B-F stretching vibrations (~1100 cm1^{-1}) and X-ray crystallography for structural elucidation .

Advanced Research Questions

Q. How does the steric bulk of this compound influence its coordination behavior in transition metal complexes?

  • Methodology : Compare its coordination kinetics with less bulky phosphines (e.g., triphenylphosphine) using UV-Vis or 31^{31}P NMR titration. Monitor ligand substitution rates in model complexes (e.g., [RhCl(COD)]2_2). Computational studies (DFT) can map steric parameters (Tolman cone angles) and electronic effects (NBO analysis) .

Q. What role does the tetrafluoroborate counterion play in stabilizing reactive intermediates in catalytic cycles?

  • Methodology : Investigate ion-pairing effects via conductivity measurements in low-dielectric solvents (e.g., toluene). Compare catalytic efficiency with other anions (e.g., PF6_6^- or OTf^-) in cross-coupling reactions. Use ESI-MS to detect ion-paired intermediates in solution .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound across different solvent systems?

  • Methodology : Systematically vary solvent polarity (e.g., using Kamlet-Taft parameters) and dielectric constants. Correlate reaction rates (kinetic studies) with solvent donor numbers and coordinating abilities. Control for trace moisture via Karl Fischer titration and replicate experiments under inert conditions .

Q. What computational approaches are suitable for modeling the redox behavior of this compound in electrochemical applications?

  • Methodology : Perform cyclic voltammetry to determine redox potentials. Pair with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO/LUMO) and predict electron-transfer pathways. Validate using spectroelectrochemical techniques (UV-Vis-NIR) .

Comparative and Mechanistic Studies

Q. How does this compound compare to other phosphonium salts (e.g., tricyclohexyl derivatives) in suppressing metal nanoparticle aggregation?

  • Methodology : Synthesize metal nanoparticles (e.g., Au or Pd) via reduction in the presence of phosphonium salts. Use TEM to measure particle size distribution and XRD to assess crystallinity. Compare colloidal stability via zeta potential measurements .

Q. What mechanistic insights explain the enhanced thermal stability of this compound in ionic liquid-based electrolytes?

  • Methodology : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Compare with differential scanning calorimetry (DSC) to identify phase transitions. Use molecular dynamics simulations to model interactions between the phosphonium cation and ionic liquid anions (e.g., [BF4_4]^-) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tricyclopentylphosphine tetrafluoroborate
Reactant of Route 2
Tricyclopentylphosphine tetrafluoroborate

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